molecular formula C8H10BrNO2 B13949371 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol

2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol

Cat. No.: B13949371
M. Wt: 232.07 g/mol
InChI Key: ARAFOHAVORZGKI-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol is a pyridine derivative characterized by a bromo substituent at position 2, a methyl group at position 6, and an ethoxyethanol chain attached to position 3 of the pyridine ring (Figure 1). This compound belongs to the class of substituted pyridinyl ethers, which are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties. The ethoxyethanol moiety enhances solubility in polar solvents, while the bromo and methyl groups influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(2-bromo-6-methylpyridin-3-yl)oxyethanol

InChI

InChI=1S/C8H10BrNO2/c1-6-2-3-7(8(9)10-6)12-5-4-11/h2-3,11H,4-5H2,1H3

InChI Key

ARAFOHAVORZGKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol typically involves the reaction of 2-bromo-6-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include carbonyl compounds, hydrogen-substituted derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in the binding affinity and specificity of the compound. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Positioning

Key structural analogs differ in substituent positions, functional groups, or aromatic systems. Below is a comparative analysis:

Table 1: Structural Analogs of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol
Compound Name CAS Number Substituents (Pyridine Ring) Key Differences
2-(6-Bromopyridin-2-yl)ethanol 955370-07-7 Bromo (C6), ethanol (C2) Ethanol directly attached vs. ethoxy linkage
1-(6-Bromopyridin-2-yl)ethanol 139163-56-7 Bromo (C6), ethanol (C2) Ethanol position (C1 vs. C2)
(6-Bromo-5-methoxypyridin-2-yl)methanol - Bromo (C6), methoxy (C5), methanol (C2) Methoxy group at C5; no methyl group
2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol 9036-19-5 Phenoxy ring with tetramethylbutyl group Aromatic system (benzene vs. pyridine)

Notes:

  • Substituent Positioning : The bromo group at C2 in the target compound (vs. C6 in analogs like 955370-07-7) creates distinct electronic effects, altering nucleophilic substitution reactivity.
  • Aromatic System: Phenoxy-based analogs (e.g., 9036-19-5) lack the pyridine’s nitrogen heteroatom, affecting hydrogen-bonding capacity and acidity .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred from analogs:

Table 2: Property Comparison
Property This compound (Inferred) 2-(6-Bromopyridin-2-yl)ethanol 2-(2-[4-TMB-phenoxy]ethoxy)ethanol
Molecular Weight (g/mol) ~260 231 310
Solubility Moderate (polar solvents) High (ethanol, DMSO) Low (nonpolar solvents)
Boiling Point ~300°C (estimated) Not reported >200°C (decomposes)

Key Observations :

  • The methyl group at C6 in the target compound may enhance lipophilicity compared to 955370-07-5.
  • Phenoxy-based analogs (e.g., 9036-19-5) exhibit lower solubility due to bulky alkyl substituents .

Comparison with Analogs :

  • 2-(6-Bromopyridin-2-yl)ethanol (CAS 955370-07-7) is synthesized via reduction of corresponding esters, whereas the target compound requires etherification .
  • Phenoxy analogs (e.g., 9036-19-5) are synthesized through Williamson ether synthesis, emphasizing scalability .

Biological Activity

2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to possess significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit effects. Compounds containing pyridine rings have been associated with scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in aging and chronic diseases .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyridine derivatives, including those similar to this compound. The results demonstrated that these compounds could inhibit bacterial growth at concentrations as low as 50 mg/mL, indicating their potential as therapeutic agents .

Study 2: In Vitro Antioxidant Activity

In vitro assays revealed that certain pyridine-based compounds exhibited significant antioxidant activity, with IC50 values comparable to well-known antioxidants. This suggests that this compound may also provide protective effects against oxidative damage in biological systems .

Interaction with Biological Targets

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to modulate nAChRs, which play a role in neurotransmission and are implicated in various neurological disorders .
  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines . This inhibition can lead to reduced proliferation of rapidly dividing cells, making it relevant for cancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions using brominated pyridine derivatives. For example, reacting 2-bromo-6-methylpyridin-3-ol with ethylene oxide or ethylene carbonate in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile or DMF. Subsequent purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methyl groups at δ 2.4–2.6 ppm).
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

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